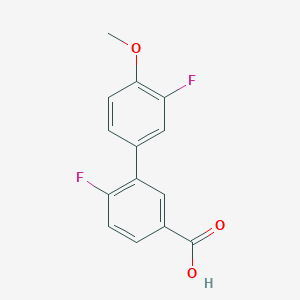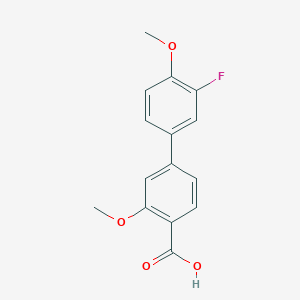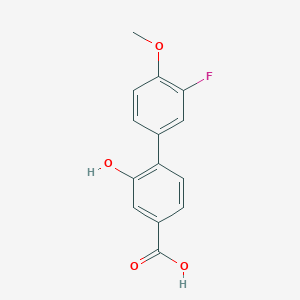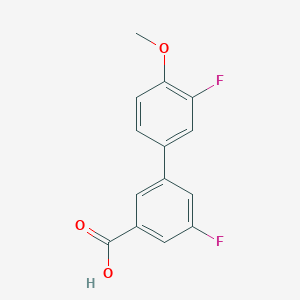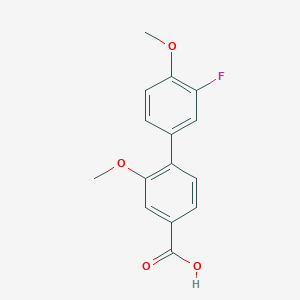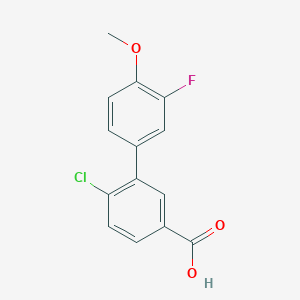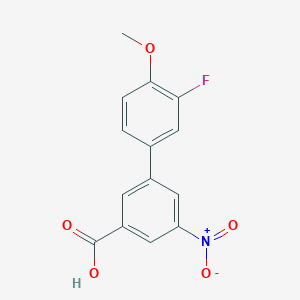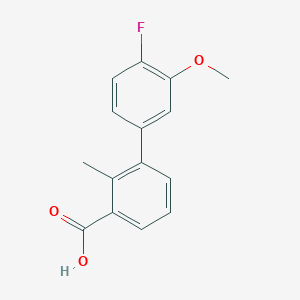
6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% (hereinafter referred to as 6F2FMPB) is an organofluorine compound with a wide range of uses in the pharmaceutical, agricultural, and chemical industries. 6F2FMPB is a versatile molecule with a number of interesting properties, such as its ability to act as an antioxidant and anti-inflammatory agent. It is also a key component in the synthesis of a variety of drugs and other compounds.
科学的研究の応用
6F2FMPB has a wide range of applications in scientific research. It has been used as a model compound to study the structure-activity relationships of organofluorine compounds, as well as to investigate the mechanisms of action of various drugs. 6F2FMPB has also been used in the synthesis of a variety of bioactive compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory drugs.
作用機序
The exact mechanism of action of 6F2FMPB is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent. It is thought that 6F2FMPB may inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, which can lead to inflammation. Additionally, 6F2FMPB may also inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
6F2FMPB has been shown to have a number of biochemical and physiological effects. In animal studies, 6F2FMPB has been found to reduce inflammation, improve wound healing, and reduce the risk of cancer. Additionally, 6F2FMPB has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α. It has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
実験室実験の利点と制限
6F2FMPB has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 6F2FMPB is a versatile molecule that can be used in a variety of different experiments. However, there are some limitations to using 6F2FMPB. For example, it has a relatively short half-life in the body, meaning that it may not be suitable for long-term experiments. Additionally, 6F2FMPB is not approved for human use, meaning that it cannot be used in clinical trials.
将来の方向性
There are a number of potential future directions for 6F2FMPB research. One potential direction is to further investigate its anti-inflammatory and antioxidant properties. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases. Finally, research could be done to explore the potential for using 6F2FMPB as a drug delivery system, such as for the delivery of drugs to specific tissues or organs.
合成法
6F2FMPB can be synthesized in a number of ways, depending on the desired product and the available resources. The most common method for producing 6F2FMPB involves the use of a Grignard reaction. In this reaction, a Grignard reagent (such as methylmagnesium bromide or ethylmagnesium bromide) is reacted with a halogenated aromatic compound (such as bromobenzene or chlorobenzene) to produce the desired product. The reaction is usually carried out in an inert atmosphere (such as nitrogen or argon) and at low temperatures (typically -78°C).
特性
IUPAC Name |
2-fluoro-6-(3-fluoro-4-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-12-6-5-8(7-11(12)16)9-3-2-4-10(15)13(9)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFURXJVGGVETRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690161 |
Source


|
| Record name | 3,3'-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-00-9 |
Source


|
| Record name | 3,3'-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

